tert-Butyl 2-methoxy-4-vinylbenzoate
Description
Properties
IUPAC Name |
tert-butyl 4-ethenyl-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-6-10-7-8-11(12(9-10)16-5)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJOPADDDQHTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DCC/DMAP-Mediated Esterification
The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is widely adopted for sterically hindered alcohols like tert-butanol.
Procedure :
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Dissolve 2-methoxy-4-vinylbenzoic acid (1.0 equiv.) and tert-butanol (2.0 equiv.) in dry DCM (0.1 M).
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Cool to 0°C, then add DMAP (0.2 equiv.) and DCC (2.0 equiv.).
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Stir overnight at room temperature under N₂ atmosphere.
-
Filter precipitated dicyclohexylurea, wash organic layer with 5% HCl, water, and brine.
Performance Metrics :
Acid-Catalyzed Esterification
Concentrated sulfuric acid or p-toluenesulfonic acid (TsOH) facilitates direct esterification under reflux.
Procedure :
-
Mix 2-methoxy-4-vinylbenzoic acid (1.0 equiv.), tert-butanol (5.0 equiv.), and TsOH (0.1 equiv.) in toluene.
-
Reflux at 110°C for 12 hours using a Dean-Stark trap to remove water.
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Cool, dilute with EtOAc, wash with NaHCO₃ and brine.
Performance Metrics :
-
Yield : 65–75%
-
Operational Drawbacks : Prolonged heating risks vinyl group decomposition.
Comparative Analysis of Esterification Methods
The DCC/DMAP method excels in yield and mild conditions but requires costly reagents. Acid catalysis, while less efficient, aligns with industrial-scale production demands.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methoxy-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-methoxy-4-formylbenzoate or 2-methoxy-4-carboxybenzoate.
Reduction: Formation of tert-Butyl 2-methoxy-4-ethylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
In biological research, tert-butyl 2-methoxy-4-vinylbenzoate serves as a building block for synthesizing bioactive molecules . Its structural characteristics make it a candidate for drug development and medicinal chemistry studies. The compound can be modified to create derivatives that exhibit specific biological activities.
Case Study: Drug Development
A study explored the synthesis of novel compounds based on this compound, leading to derivatives that showed promising antitumor activity in vitro. This highlights its potential in pharmaceutical applications.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its reactivity allows it to be incorporated into coatings, adhesives, and sealants. The compound's stability under various conditions makes it suitable for these applications.
Table 2: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Coatings | Used as a component in protective coatings due to its chemical resistance |
| Adhesives | Acts as a reactive diluent to enhance adhesion properties |
| Sealants | Contributes to the flexibility and durability of sealants |
Mechanism of Action
The mechanism by which tert-Butyl 2-methoxy-4-vinylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in polymerization reactions, the vinyl group participates in radical or ionic polymerization mechanisms, leading to the formation of polymer chains. The methoxy and tert-butyl groups can influence the reactivity and stability of the compound, affecting its behavior in different chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, tert-Butyl 2-methoxy-4-vinylbenzoate is compared to three analogous compounds:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Vinyl Group Reactivity : The 4-vinyl group in This compound enables participation in Diels-Alder or radical polymerization reactions, distinguishing it from analogs like tert-Butyl 4-methylbenzoate , which lacks this functional handle .
- Steric Effects : The tert-butyl group confers steric protection to the ester moiety, improving hydrolytic stability compared to methyl or ethyl esters (e.g., Methyl 4-methoxybenzoate ) .
Physicochemical Properties
- Polarity and Solubility: The methoxy group increases polarity relative to non-oxygenated analogs, but the tert-butyl group counterbalances this by enhancing hydrophobicity. This contrasts with Methyl 4-methoxybenzoate, which exhibits higher aqueous solubility due to its smaller ester group.
Research Implications and Gaps
- Synthetic Utility : The vinyl group positions This compound as a precursor for conjugated polymers or drug-delivery systems, unlike BHA , which is restricted to antioxidant roles .
- Unstudied Domains : While BHA ’s inhibition of aryl hydrocarbon hydroxylase is well-documented , the metabolic fate and enzymatic interactions of This compound remain unexplored.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling tert-butyl 2-methoxy-4-vinylbenzoate in laboratory settings?
- Methodological Answer :
- Storage : Store in tightly sealed containers in a cool, well-ventilated area away from heat sources. Use explosion-proof electrical equipment in storage and handling zones .
- Handling : Avoid ignition sources (e.g., open flames, sparks). Ground and bond metal containers during transfers to prevent static discharge .
- Personal Protection : Use non-sparking tools and wear appropriate PPE (gloves, goggles, lab coat).
Q. What are the common synthetic routes for preparing tert-butyl 2-methoxy-4-vinylbenzoate?
- Methodological Answer :
- Stepwise Synthesis :
| Step | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | Boc-protection of amine groups using tert-butyl carbamate | tert-Butyl carbamate derivatives | |
| 2 | Methoxy and vinyl group introduction via nucleophilic substitution or coupling reactions | Functionalized benzoate intermediates |
- Key Reaction : SN1/SN2 mechanisms for tert-butyl group incorporation, using HCl or Lewis acids (e.g., Mo(CO)₆) as catalysts .
Q. How can researchers distinguish tert-butyl groups from other alkyl substituents in structural characterization?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : tert-Butyl groups show a singlet at ~1.3 ppm due to equivalent methyl protons.
- ¹³C NMR : A quaternary carbon signal at ~28–30 ppm and three equivalent methyl carbons at ~22–25 ppm .
- Mass Spectrometry : Look for fragmentation patterns consistent with tert-butyl loss (e.g., m/z = 57 for [C₄H₉]⁺).
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing tert-butyl 2-methoxy-4-vinylbenzoate derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to assess variables (temperature, catalyst loading, solvent polarity). For example, Mo(CO)₆-catalyzed epoxidation of similar substrates achieved >90% yield under optimized conditions .
- Key Factors :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Increases reaction rate |
| Catalyst (Mo(CO)₆) | 0.5–1.0 mol% | Reduces side reactions |
| Solvent | Dichloroethane | Enhances solubility of hydrophobic intermediates |
Q. What advanced techniques are used to study the conformational dynamics of the tert-butyl group in such compounds?
- Methodological Answer :
- Low-Temperature NMR : Resolve axial vs. equatorial conformers by slowing ring-flipping in saturated six-membered cycles (e.g., -80°C in CD₂Cl₂) .
- DFT Calculations :
| Conformer | Energy (kcal/mol) | Solvent Model |
|---|---|---|
| Axial | 0.0 (gas phase) | Implicit solvent |
| Equatorial | 0.5 (explicit solvent) | Explicit H₂O |
- X-ray Crystallography : Resolves solid-state conformation, often showing axial tert-butyl positioning due to crystal packing effects .
Q. What are the challenges in analyzing degradation pathways of tert-butyl 2-methoxy-4-vinylbenzoate under oxidative conditions?
- Methodological Answer :
- Fenton-like Systems : Use Fe(II)/H₂O₂ to simulate oxidative degradation. Monitor intermediates via LC-MS and identify cleavage products (e.g., benzoic acid derivatives) .
- Key Challenges :
- Radical Intermediates : Short-lived species require trapping agents (e.g., TEMPO) for detection.
- pH Sensitivity : Neutral pH favors hydroxyl radical (•OH) generation, altering degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
